N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride
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Overview
Description
N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride is a chemical compound with the molecular formula C8H9ClF2IN. It is characterized by the presence of ethyl, difluoro, and iodo substituents on an aniline ring, which is further stabilized as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-difluoro-2-iodoaniline.
Ethylation: The aniline is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting N-ethyl-4,5-difluoro-2-iodoaniline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes or as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can affect biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4,5-difluoro-2-chloroaniline hydrochloride
- N-ethyl-4,5-difluoro-2-bromoaniline hydrochloride
- N-ethyl-4,5-difluoro-2-fluoroaniline hydrochloride
Uniqueness
N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that other halogens cannot. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-4,5-difluoro-2-iodoaniline hydrochloride involves the reaction of 4,5-difluoro-2-iodoaniline with ethyl iodide in the presence of a base to form N-ethyl-4,5-difluoro-2-iodoaniline, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4,5-difluoro-2-iodoaniline", "ethyl iodide", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 4,5-difluoro-2-iodoaniline is reacted with ethyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, to form N-ethyl-4,5-difluoro-2-iodoaniline.", "Step 2: N-ethyl-4,5-difluoro-2-iodoaniline is then reacted with hydrochloric acid in an aqueous solvent to form the hydrochloride salt of the compound.", "Step 3: The product is isolated by filtration, washed with water, and dried under vacuum." ] } | |
CAS No. |
2648941-88-0 |
Molecular Formula |
C8H9ClF2IN |
Molecular Weight |
319.5 |
Purity |
0 |
Origin of Product |
United States |
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